molecular formula C20H18N2O7 B12460731 2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12460731
M. Wt: 398.4 g/mol
InChI Key: YOBCFKCMYBPZSJ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a nitrophenyl group, a methoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-nitrobenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl and methoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its structural complexity and reactivity make it a valuable compound for research and development .

Properties

Molecular Formula

C20H18N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H18N2O7/c1-28-17-7-3-5-15(10-17)21-11-14(9-19(21)24)20(25)29-12-18(23)13-4-2-6-16(8-13)22(26)27/h2-8,10,14H,9,11-12H2,1H3

InChI Key

YOBCFKCMYBPZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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